ROS 234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

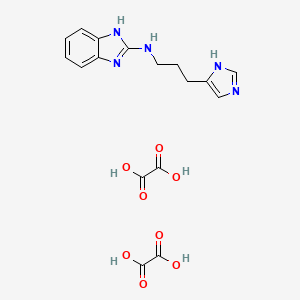

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBCMILCFDKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ROS 234 Dioxalate: A Technical Guide to Its H3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. Its mechanism of action is centered on its ability to block the inhibitory effects of the H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems. By antagonizing the H3 receptor, this compound dioxalate enhances the release of histamine and other neurotransmitters, a function with significant therapeutic potential for various neurological disorders. This guide provides an in-depth analysis of the molecular interactions, signaling pathways, and functional consequences of this compound dioxalate's activity, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound Dioxalate and the Histamine H3 Receptor

This compound dioxalate, chemically identified as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a research chemical recognized for its high affinity and potency as a histamine H3 receptor (H3R) antagonist. The H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals. It functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling maintains a tonic inhibition on neurotransmitter release.

Mechanism of Action: H3 Receptor Antagonism

The primary mechanism of action of this compound dioxalate is competitive antagonism at the histamine H3 receptor. By binding to the receptor, it prevents the endogenous agonist, histamine, from exerting its inhibitory effects. For H3 receptors that are constitutively active, antagonists can function as inverse agonists, binding to and stabilizing the inactive conformation of the receptor, thereby reducing its basal signaling activity. This leads to a disinhibition of neurotransmitter release.

Signaling Pathways

The H3 receptor is coupled to the Gαi/o subfamily of G proteins. Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.

Antagonism of the H3 receptor by this compound dioxalate blocks this signaling cascade. By preventing the Gαi/o-mediated inhibition of adenylyl cyclase, this compound dioxalate can lead to a relative increase in cAMP levels, thereby promoting the release of neurotransmitters.

Furthermore, H3 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and influence intracellular calcium (Ca²⁺) levels. By blocking the H3 receptor, this compound dioxalate can interfere with these downstream effects.

Quantitative Data

The potency and affinity of this compound dioxalate have been determined through various in vitro and ex vivo studies.[1] The following table summarizes the key quantitative parameters.

| Parameter | Species/Tissue | Value | Reference |

| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |

| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1] |

| ED50 | ex vivo Rat cerebral cortex (ip) | 19.12 mg/kg | [1] |

Note: pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of the antagonist. pKB is the negative logarithm of the dissociation constant of an antagonist, reflecting its potency. ED50 is the dose that produces 50% of the maximal effect.

Experimental Protocols

The characterization of this compound dioxalate as a potent H3 antagonist relies on established experimental assays.[1] While the full detailed protocols from the original studies are not publicly available, the following represents the standard methodologies for the key experiments cited.

Radioligand Binding Assay for H3 Receptor Affinity (pKi)

This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the pKi of this compound dioxalate at the rat cerebral cortex H3 receptor.

-

Materials:

-

Rat cerebral cortex membranes (source of H3 receptors).

-

[³H]-(R)-α-methylhistamine ([³H]-RAMHA) as the radioligand.

-

This compound dioxalate at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like histamine or (R)-α-methylhistamine).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare rat cerebral cortex membranes by homogenization and centrifugation.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-RAMHA, and varying concentrations of this compound dioxalate or buffer (for total binding) or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound dioxalate.

-

Determine the IC50 (concentration of this compound dioxalate that inhibits 50% of specific binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

-

Functional Antagonism Assay in Guinea-Pig Ileum (pKB)

This functional assay measures the ability of an antagonist to inhibit the response to an agonist in an isolated tissue preparation.

-

Objective: To determine the pKB of this compound dioxalate on the guinea-pig ileum H3 receptor.

-

Materials:

-

Guinea-pig ileum longitudinal muscle-myenteric plexus preparation.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer to measure muscle contractions.

-

Electrical field stimulator.

-

H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

This compound dioxalate at various concentrations.

-

-

Protocol:

-

Mount a segment of the guinea-pig ileum in the organ bath under a resting tension.

-

Elicit twitch contractions by electrical field stimulation.

-

Obtain a cumulative concentration-response curve for the H3 agonist, which will inhibit the electrically induced contractions.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound dioxalate for a set period.

-

In the presence of the antagonist, obtain a second concentration-response curve for the agonist.

-

Repeat steps 4-6 with different concentrations of this compound dioxalate.

-

The antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). The x-intercept of the linear regression gives the pA2 value, which is an estimate of the pKB.

-

Concluding Remarks

This compound dioxalate serves as a valuable pharmacological tool for investigating the roles of the histamine H3 receptor. Its mechanism of action as a potent H3 antagonist, leading to the disinhibition of neurotransmitter release, underscores its potential for therapeutic applications in cognitive and sleep-wake disorders. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further exploring the pharmacological profile of this compound. It is important to note that this compound dioxalate has been reported to have poor central nervous system access, which may limit its in vivo applications for centrally mediated effects.[1] Further research is warranted to fully elucidate its therapeutic utility.

References

ROS 234 Dioxalate: A Technical Guide to a Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. It consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of histamine H3 receptor pharmacology and the development of novel therapeutics targeting this receptor.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine. It also acts as a heteroreceptor, influencing the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its significant role in regulating these neurotransmitter systems, the H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.

This compound dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent antagonist of the histamine H3 receptor. This guide summarizes its pharmacological profile, provides detailed methodologies for its synthesis and evaluation, and illustrates its mechanism of action at the molecular level.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data characterizing the antagonist activity of this compound dioxalate at the histamine H3 receptor.

| Parameter | Species/Tissue | Value | Reference(s) |

| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |

| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2] |

| ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2] |

Note: this compound dioxalate has been reported to have poor central nervous system access and limited blood-brain barrier permeability.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key in vitro and in vivo assays used to characterize its histamine H3 receptor antagonist activity.

Synthesis of this compound (N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine)

The synthesis of this compound is based on the methods described for 2-aminobenzimidazole derivatives. The following is a representative protocol.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic route for this compound dioxalate.

Materials:

-

2-Aminobenzimidazole

-

1-bromo-3-chloropropane

-

Histamine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Oxalic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Synthesis of 2-(3-chloropropylamino)benzimidazole (Intermediate A):

-

To a solution of 2-aminobenzimidazole in DMF, add potassium carbonate.

-

Add 1-bromo-3-chloropropane dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 60-70°C for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Intermediate A.

-

-

Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound):

-

To a solution of Intermediate A in DMF, add histamine and potassium carbonate.

-

Heat the reaction mixture at 80-90°C overnight.

-

After completion of the reaction, cool the mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to get the crude free base of this compound.

-

Purify the product by column chromatography.

-

-

Formation of this compound Dioxalate:

-

Dissolve the purified this compound free base in ethanol.

-

Add a solution of oxalic acid (2 equivalents) in ethanol to the above solution.

-

Stir the mixture, and the dioxalate salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum to yield this compound dioxalate.

-

In Vitro Histamine H3 Receptor Binding Assay (Rat Cerebral Cortex)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor.

Workflow for In Vitro H3 Receptor Binding Assay

Caption: Workflow for the in vitro H3 receptor binding assay.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-(R)-α-methylhistamine (Radioligand)

-

This compound dioxalate (Test compound)

-

Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H3 agonist/antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate.

-

Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled H3 ligand).

-

Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound dioxalate.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Guinea Pig Ileum Preparation

This ex vivo functional assay measures the ability of this compound dioxalate to antagonize the effects of an H3 receptor agonist on the electrically stimulated guinea pig ileum.

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine.

-

-

Assay Protocol:

-

After a stabilization period, add a selective H3 receptor agonist (e.g., (R)-α-methylhistamine) to the organ bath. This will inhibit the electrically induced twitch contractions in a concentration-dependent manner.

-

Establish a cumulative concentration-response curve for the H3 agonist.

-

Wash the tissue and allow it to recover.

-

Add a fixed concentration of this compound dioxalate to the bath and allow it to equilibrate with the tissue.

-

Re-establish the concentration-response curve for the H3 agonist in the presence of this compound.

-

-

Data Analysis:

-

The antagonistic effect of this compound will cause a rightward shift in the agonist concentration-response curve.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

The pA2 value (a measure of antagonist potency) can be determined from the Schild plot, which is a graph of log(dose ratio - 1) versus the log of the antagonist concentration. The pKB is derived from the pA2 value.

-

Ex Vivo Receptor Occupancy Assay (Rat Cerebral Cortex)

This assay determines the in vivo potency (ED50) of this compound dioxalate by measuring its ability to occupy H3 receptors in the brain after systemic administration.

Procedure:

-

Animal Dosing:

-

Administer various doses of this compound dioxalate (intraperitoneally, i.p.) to different groups of rats.

-

Include a vehicle-treated control group.

-

-

Tissue Collection and Preparation:

-

At a specific time point after dosing, euthanize the animals and rapidly dissect the cerebral cortex.

-

Prepare a crude membrane fraction from the brain tissue as described in the in vitro binding assay protocol.

-

-

Ex Vivo Binding:

-

Incubate the membrane preparations with a saturating concentration of [3H]-(R)-α-methylhistamine to label the H3 receptors that were not occupied by this compound in vivo.

-

Measure the amount of specific radioligand binding in the membranes from both the drug-treated and vehicle-treated animals.

-

-

Data Analysis:

-

Calculate the percentage of H3 receptor occupancy for each dose of this compound as: [(Binding in vehicle group - Binding in drug group) / Binding in vehicle group] x 100.

-

Plot the percentage of receptor occupancy against the dose of this compound administered.

-

Determine the ED50 value, which is the dose of this compound that produces 50% receptor occupancy.

-

Signaling Pathways

The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As an antagonist, this compound blocks these downstream effects of H3 receptor activation.

Signaling Pathway of Histamine H3 Receptor Antagonism by this compound

Caption: Mechanism of this compound as an H3 receptor antagonist.

By blocking the constitutive activity of the H3 receptor, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a relative increase in cAMP production and PKA activity. Furthermore, the inhibition of voltage-gated calcium channels is prevented, leading to an increase in calcium influx and subsequently enhanced neurotransmitter release.

Conclusion

This compound dioxalate is a potent and well-characterized histamine H3 receptor antagonist. The data and protocols presented in this guide provide a solid foundation for its use in preclinical research. Its high affinity and functional antagonism at the H3 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. While its limited blood-brain barrier penetration may restrict its use in certain CNS-focused in vivo studies, it remains an important compound for in vitro and peripheral H3 receptor research. Further studies exploring its structure-activity relationship and potential for improved CNS penetration could pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Pharmacological Properties of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of ROS 234 dioxalate, a potent antagonist of the histamine H3 receptor. This document collates available quantitative data, outlines likely experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Compound Overview

-

Chemical Name: N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate[1][3]

-

Key Pharmacological Role: Potent Histamine H3 Receptor Antagonist[1][2][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound dioxalate as a histamine H3 receptor antagonist.

Table 1: In Vitro and Ex Vivo Receptor Affinity and Potency

| Parameter | Value | Species/Tissue | Description | Reference(s) |

| pKb | 9.46 | Guinea-pig ileum | Functional antagonism at the H3 receptor. | [1][2][4][5] |

| pKi | 8.90 | Rat cerebral cortex | Inhibitory constant, indicating binding affinity to the H3 receptor. | [4][5] |

Table 2: In Vivo Efficacy

| Parameter | Value | Administration Route | Species/Tissue | Description | Reference(s) | | --- | --- | --- | --- | --- | | ED₅₀ | 19.12 mg/kg | i.p. (intraperitoneal) | Rat cerebral cortex | The dose required to achieve 50% of the maximum effect in an ex vivo binding study, indicating limited blood-brain barrier permeability. |[1][2][4][5] |

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound dioxalate exerts its pharmacological effects by acting as a potent antagonist at the histamine H3 receptor (H3R). The H3R is a presynaptic G-protein coupled receptor (GPCR) belonging to the Gi/o family, predominantly expressed in the central nervous system.[5][6]

As a presynaptic autoreceptor, the H3R's primary role is to inhibit the synthesis and release of histamine.[6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[5]

By antagonizing the H3R, this compound dioxalate blocks the receptor's constitutive activity and the effects of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for the therapeutic potential of H3R antagonists in various neurological and cognitive disorders.[5]

The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor, which is inhibited by this compound dioxalate.

Caption: Signaling pathway of the Histamine H3 Receptor and its antagonism by this compound dioxalate.

Experimental Protocols

The pharmacological profile of this compound dioxalate was likely determined using a series of standard in vitro and ex vivo assays. While the full detailed methodologies from the primary literature are not publicly available, the following represents the standard protocols for characterizing a novel H3 receptor antagonist.

This experiment is designed to determine the affinity of this compound dioxalate for the histamine H3 receptor.

-

Objective: To calculate the inhibitory constant (Ki) of this compound dioxalate by measuring its ability to displace a known radioligand from the H3 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant rat H3 receptors or from rat cerebral cortex tissue.

-

Radioligand, e.g., [³H]Nα-methylhistamine.

-

This compound dioxalate at various concentrations.

-

Assay buffer (e.g., Tris-HCl with EDTA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound dioxalate.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

This experiment assesses the functional potency of this compound dioxalate in a biological system.

-

Objective: To determine the antagonist dissociation constant (Kb) of this compound dioxalate by measuring its ability to inhibit the functional response induced by an H3R agonist in an isolated tissue preparation.

-

Materials:

-

Isolated guinea-pig ileum tissue.

-

Organ bath setup with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Isotonic transducer to measure tissue contraction.

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

This compound dioxalate.

-

-

Protocol:

-

Mount the guinea-pig ileum segment in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Obtain a cumulative concentration-response curve for the H3 agonist. The agonist will inhibit electrically induced contractions of the ileum.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound dioxalate for a set period.

-

In the presence of this compound dioxalate, obtain a second concentration-response curve for the H3 agonist. The curve should be shifted to the right.

-

Repeat with several concentrations of this compound dioxalate.

-

Analyze the rightward shift in the agonist's concentration-response curve to calculate the Kb value using the Schild equation. The pKb is the negative logarithm of the Kb.

-

The logical flow from initial binding studies to in vivo assessment is depicted below.

Caption: A typical experimental workflow for characterizing a novel H3 receptor antagonist like this compound dioxalate.

Summary and Conclusion

This compound dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its high affinity and functional antagonism have been quantified in standard preclinical models. A key feature of this compound is its limited permeability across the blood-brain barrier, as indicated by its ED₅₀ value from ex vivo studies.[1][2][4] This property makes it a valuable research tool for studying the peripheral effects of H3 receptor antagonism or as a peripherally-restricted drug candidate. Researchers utilizing this compound dioxalate can be confident in its defined mechanism of action and potency, which are supported by established pharmacological data. It should be noted, however, that this compound has been withdrawn from sale for commercial reasons by some suppliers.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to ROS 234 Dioxalate: Molecular Structure, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. It covers the molecule's structure, a detailed synthesis protocol, its mechanism of action through the H3 receptor signaling pathway, and standardized experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

This compound dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a small molecule antagonist of the histamine H3 receptor. Its structure combines a benzimidazole core with an imidazole-containing side chain, a common feature in many H3 receptor ligands. The dioxalate salt form enhances its solubility and stability for experimental use.

The molecular formula for this compound dioxalate is C₁₃H₁₅N₅·2C₂H₂O₄, and it has a molecular weight of 421.37 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound Dioxalate

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1][2] |

| Molecular Weight | 421.37 g/mol | [1][2] |

| CAS Number | 1781941-93-2 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 50 mM in water and DMSO | [2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Storage | Desiccate at room temperature | [1][2] |

Synthesis of this compound

The synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine, the free base of this compound, is based on the general principles of 2-aminobenzimidazole synthesis. A plausible synthetic route, adapted from methodologies for similar compounds, is presented below. The dioxalate salt is then formed by treating the free base with oxalic acid.

Experimental Protocol: Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine

Materials:

-

o-Phenylenediamine

-

Cyanogen bromide (CNBr) or a suitable isothiocyanate

-

3-(1H-Imidazol-4-yl)propan-1-amine

-

Suitable solvent (e.g., ethanol, methanol, or isopropanol)

-

Base (e.g., potassium carbonate, triethylamine)

-

Oxalic acid

-

Diethyl ether

Procedure:

-

Step 1: Formation of 2-aminobenzimidazole. A common method involves the cyclization of o-phenylenediamine with a cyanating agent. To a solution of o-phenylenediamine in a suitable alcohol, an equimolar amount of cyanogen bromide is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or gently heated to complete the reaction. The resulting 2-aminobenzimidazole can be isolated by precipitation and filtration.

-

Step 2: N-alkylation of 2-aminobenzimidazole. The 2-aminobenzimidazole is then alkylated with a suitable derivative of 3-(1H-imidazol-4-yl)propan-1-amine. For instance, a protected form of 3-(1H-imidazol-4-yl)propyl bromide can be reacted with 2-aminobenzimidazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

-

Step 3: Deprotection. If a protecting group was used on the imidazole nitrogen, it is removed in this step using appropriate deprotection conditions.

-

Step 4: Purification of the free base. The crude N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Step 5: Formation of the dioxalate salt. The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol). A solution of two equivalents of oxalic acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound dioxalate is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Biological Activity and Mechanism of Action

This compound dioxalate is a potent antagonist of the histamine H3 receptor.[1][3][4] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor on histaminergic neurons, its activation inhibits the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine, leading to an increased release of histamine and other neurotransmitters. This mechanism of action is the basis for its potential therapeutic applications in neurological and psychiatric disorders.

Table 2: In Vitro and In Vivo Activity of this compound Dioxalate

| Parameter | Species/Tissue | Value | Reference |

| pKB | Guinea-pig ileum H₃-receptor | 9.46 | [3][4] |

| pKi | Rat cerebral cortex H₃-receptor | 8.90 | [3] |

| ED₅₀ (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][3][4] |

It is important to note that this compound dioxalate has been reported to have poor central access, limiting its permeability across the blood-brain barrier.[3][4]

Histamine H3 Receptor Signaling Pathway

The signaling cascade initiated by the activation of the histamine H3 receptor is multifaceted. As an antagonist, this compound prevents these downstream effects.

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Histamine H₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H₃ receptor.

References

Biological Activity of ROS 234 Dioxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. Due to a lack of specific studies on this compound dioxalate in cellular models within the public domain, this paper summarizes the available quantitative data from ex vivo tissue preparations. Furthermore, it details the generally accepted signaling pathways modulated by histamine H3 receptor antagonists in cellular models, providing a likely mechanistic framework for the action of this compound dioxalate.

Quantitative Biological Activity Data

This compound dioxalate has been characterized as a high-affinity antagonist for the histamine H3 receptor in non-cellular and tissue-based assays. The following tables present the key quantitative metrics of its activity based on available literature.

Table 1: Receptor Binding Affinity of this compound Dioxalate

| Parameter | Species | Tissue | Value |

| pKi | Rat | Cerebral Cortex | 8.90 |

Table 2: Functional Antagonist Potency of this compound Dioxalate

| Parameter | Species | Tissue | Value |

| pKB | Guinea-pig | Ileum | 9.46 |

Table 3: Ex Vivo Potency of this compound Dioxalate

| Parameter | Species | Tissue | Administration | Value |

| ED50 | Rat | Cerebral Cortex | Intraperitoneal (i.p.) | 19.12 mg/kg |

Experimental Protocols

Detailed experimental protocols for the use of this compound dioxalate in cellular models are not available in the current body of scientific literature. However, the quantitative data presented above were likely generated using the following established methodologies.

Radioligand Binding Assay (for pKi determination)

This assay measures the affinity of a compound for a specific receptor.

Functional Bioassay on Isolated Tissue (for pKB determination)

This assay determines the potency of an antagonist in a functional biological system.

Putative Signaling Pathways in Cellular Models

While direct evidence for this compound dioxalate is pending, the mechanism of action for histamine H3 receptor antagonists is well-documented. As Gαi/o-coupled receptors, H3 receptors, upon activation by histamine, initiate a cascade of intracellular events. Antagonists like this compound dioxalate are expected to inhibit these pathways.

Modulation of the cAMP Pathway

Activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An H3 antagonist would, therefore, lead to a disinhibition of this pathway.

Influence on the PI3K/Akt/GSK-3β Pathway

Studies on other H3 receptor antagonists have demonstrated an impact on the PI3K/Akt/GSK-3β signaling cascade, which is crucial for cell survival and function.[1][2] Antagonism of the H3 receptor has been shown to promote the phosphorylation and subsequent inhibition of GSK-3β.[1][2]

Regulation of Neurotransmitter Release

As presynaptic autoreceptors and heteroreceptors, H3 receptors play a critical role in modulating the release of histamine and other neurotransmitters.[3] Antagonists like this compound dioxalate would block the inhibitory effect of the H3 receptor, thereby increasing neurotransmitter release.

Conclusion

This compound dioxalate is a potent histamine H3 receptor antagonist with high affinity as demonstrated in ex vivo models. While specific data from cellular models are currently unavailable, the established role of H3 receptor antagonists suggests that this compound dioxalate likely modulates key intracellular signaling pathways, including the cAMP and PI3K/Akt cascades, and enhances the release of various neurotransmitters. Further research utilizing cultured cell lines is warranted to fully elucidate the cellular and molecular mechanisms of this compound.

References

- 1. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Peripheral Effects of ROS 234 Dioxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. A key characteristic of this compound is its limited permeability across the blood-brain barrier, which confines its pharmacological action primarily to the periphery. This makes it a valuable research tool for investigating the physiological and pathophysiological roles of peripheral histamine H3 receptors and a potential therapeutic agent for conditions where peripheral H3 receptor blockade is desired without central nervous system side effects. This guide provides a comprehensive overview of the known peripheral effects of this compound dioxalate, its mechanism of action, and the experimental protocols used in its characterization.

Mechanism of Action: Peripheral Histamine H3 Receptor Antagonism

This compound dioxalate exerts its effects by acting as an antagonist at histamine H3 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located on presynaptic nerve terminals. In the peripheral nervous system, H3 receptors function as autoreceptors on histaminergic neurons and as heteroreceptors on other, non-histaminergic neurons.

As an antagonist, this compound dioxalate blocks the inhibitory effect of endogenous histamine on these presynaptic H3 receptors. This disinhibition leads to an enhanced release of histamine and other neurotransmitters from nerve endings, which in turn mediates the compound's physiological effects.

Signaling Pathways of the H3 Receptor

The histamine H3 receptor is coupled to the Gαi/o subunit of the G-protein complex. Antagonism of this receptor by this compound dioxalate is expected to inhibit this signaling cascade. The downstream effects of H3 receptor activation, and conversely, the effects of its antagonism, are mediated through several key pathways:

-

Adenylyl Cyclase Inhibition: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway: H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another pathway modulated by H3 receptor activity.

The antagonism by this compound dioxalate would be expected to counteract these downstream effects.

The Discovery of ROS 234 Dioxalate: A Technical Guide to a Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a novel compound identified as a potent antagonist of the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in various physiological processes, including cognition, wakefulness, and neuronal function, has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. The discovery of this compound emerged from a focused effort to develop novel 2-aminobenzimidazole derivatives with high affinity and selectivity for the H3 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature. This data is crucial for understanding the compound's potency, selectivity, and initial pharmacokinetic profile.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound

| Compound | Target | Assay Type | Species | Tissue | pKi | pKB |

| This compound | Histamine H3 Receptor | Radioligand Displacement | Rat | Cerebral Cortex | 8.90 | - |

| This compound | Histamine H3 Receptor | Functional Antagonism | Guinea-pig | Ileum | - | 9.46 |

Data synthesized from Mor M, et al. (2004) and commercial vendor information.[1]

Table 2: Ex Vivo Receptor Occupancy of this compound

| Compound | Administration Route | Dose | Species | Tissue | ED50 (mg/kg) |

| This compound | Intraperitoneal (i.p.) | Not Specified | Rat | Cerebral Cortex | 19.12 |

Data from Ballabeni V, et al. (2002).[2]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments that led to the characterization of this compound.

Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound)

The synthesis of this compound is part of a broader synthetic scheme for a series of 2-aminobenzimidazole derivatives. The general procedure is as follows:

-

Preparation of the Imidazole Precursor: The synthesis starts with the appropriate imidazole-containing starting material, which is then subjected to a series of reactions to introduce the propyl side chain.

-

Formation of the 2-Aminobenzimidazole Moiety: A key step involves the reaction of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent to form the 2-aminobenzimidazole core structure.

-

Coupling of the Side Chain and Core: The final step involves the coupling of the imidazole-propyl side chain to the 2-aminobenzimidazole core. This is typically achieved through a nucleophilic substitution reaction.

-

Purification and Salt Formation: The resulting free base is purified using chromatographic techniques. The dioxalate salt is then prepared by treating the purified base with oxalic acid in an appropriate solvent.

This is a generalized protocol based on the synthesis of similar 2-aminobenzimidazole derivatives. For the exact, step-by-step procedure, refer to Mor M, et al., Bioorg Med Chem. 2004 Feb 15;12(4):663-74.[1]

Radioligand Binding Assay for H3 Receptor Affinity (pKi)

This assay determines the affinity of the test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the H3 receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H3 receptor agonist, such as [3H]-(R)-α-methylhistamine ([3H]-RAMHA), and varying concentrations of the test compound (this compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay on Guinea-Pig Ileum (pKB)

This assay assesses the functional antagonist activity of the compound on a biological tissue preparation.

-

Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution and maintained at 37°C.

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent contraction of the ileum.

-

Inhibition by H3 Agonist: An H3 receptor agonist is added to the bath, which inhibits the electrically induced contractions.

-

Antagonism by Test Compound: The ability of the test compound (this compound) to reverse the inhibitory effect of the H3 agonist is measured.

-

Data Analysis: The antagonist potency is expressed as the pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of the agonist.

Ex Vivo Binding Study for CNS Access (ED50)

This assay evaluates the ability of the compound to cross the blood-brain barrier and bind to its target in the brain after systemic administration.

-

Compound Administration: Rats are treated with various doses of the test compound (this compound) via intraperitoneal (i.p.) injection.

-

Tissue Collection: At a specific time point after administration, the animals are euthanized, and the cerebral cortex is rapidly dissected.

-

Ex Vivo Binding: The brain tissue is then used in a radioligand binding assay, as described in section 3.2, to measure the occupancy of the H3 receptors by the administered compound.

-

Data Analysis: The dose of the compound that results in 50% occupancy of the H3 receptors in the brain (ED50) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the histamine H3 receptor and the general workflow of the experimental procedures used to characterize this compound.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

References

ROS 234 Dioxalate: A Potent H3 Antagonist and its Role in Modulating Neurotransmitter Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, and its consequential role in the modulation of key neurotransmitter systems. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of H3 antagonists and their therapeutic potential.

Introduction

This compound dioxalate has been identified as a high-affinity antagonist for the histamine H3 receptor.[1][2][3][4] The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, where it inhibits the synthesis and release of histamine.[1][5] Crucially, H3 receptors are also located as heteroreceptors on a variety of non-histaminergic neurons.[1][6] Through these heteroreceptors, the H3 receptor plays a significant role in modulating the release of several other important neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][6][7]

Antagonism of the H3 receptor, therefore, presents a promising therapeutic strategy for a range of neurological and psychiatric conditions by enhancing the release of these key neurotransmitters in various brain regions.[2][7] This guide will detail the known pharmacological properties of this compound dioxalate, the mechanism by which H3 antagonism affects neurotransmitter release, and the experimental methodologies typically employed in the characterization of such compounds.

Pharmacological Profile of this compound Dioxalate

This compound dioxalate is a potent and selective antagonist of the histamine H3 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Quantitative Data

The following table summarizes the key quantitative data for this compound dioxalate's interaction with the H3 receptor.

| Parameter | Species/Tissue | Value | Reference |

| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |

| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2][3][4] |

| ED50 | ex vivo Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2][3][4] |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value corresponds to a higher binding affinity.

-

pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, representing its potency in a functional assay.

-

ED50: The dose of a drug that produces 50% of its maximum effect, indicating its potency in an in vivo or ex vivo system.

Notably, this compound dioxalate has been reported to have poor access to the central nervous system (CNS).[1][2]

Mechanism of Action: H3 Antagonism and Neurotransmitter Release

The primary mechanism of action of this compound dioxalate is the blockade of histamine H3 receptors. As a G protein-coupled receptor (GPCR) coupled to the Gi/o protein, the H3 receptor, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This signaling cascade ultimately results in the inhibition of neurotransmitter release.

By acting as an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor and prevents its activation by histamine. This disinhibition leads to an increase in the synthesis and release of histamine from histaminergic neurons. Furthermore, by blocking H3 heteroreceptors on other neurons, this compound dioxalate facilitates the release of other neurotransmitters.

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the signaling pathway of the H3 receptor and the effect of an antagonist like this compound dioxalate.

Caption: Signaling pathway of H3 receptor antagonism.

Modulation of Neurotransmitter Release

The antagonism of H3 heteroreceptors by this compound dioxalate is expected to increase the release of several key neurotransmitters:

-

Dopamine: H3 receptors are located on dopaminergic nerve terminals, and their blockade can enhance dopamine release, particularly in brain regions like the striatum and prefrontal cortex.[7][8]

-

Serotonin: H3 receptor antagonists have been shown to inhibit the histamine-induced suppression of serotonin release in the brain cortex.[9][10]

-

Norepinephrine: Blockade of H3 receptors on noradrenergic terminals can increase the release of norepinephrine.[7][11]

The following diagram illustrates the logical relationship of how H3 antagonism by this compound dioxalate leads to the release of these neurotransmitters.

Caption: Modulation of neurotransmitter release by H3 antagonism.

Experimental Protocols

The following sections describe the general methodologies used to characterize H3 receptor antagonists like this compound dioxalate. These are based on standard practices in the field as detailed in the cited literature for similar compounds.

H3 Receptor Binding Assay

This assay determines the affinity of the compound for the H3 receptor.

Objective: To determine the pKi of this compound dioxalate at the rat cerebral cortex H3 receptor.

Methodology:

-

Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled H3 receptor agonist, such as [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.

The following diagram outlines the workflow for a typical H3 receptor binding assay.

Caption: Workflow for an H3 receptor binding assay.

Functional H3 Receptor Antagonism Assay (Guinea Pig Ileum)

This assay determines the functional potency of the compound as an H3 antagonist.

Objective: To determine the pKB of this compound dioxalate in an isolated guinea pig ileum preparation.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with carbogen. The tissue is connected to an isometric force transducer to record contractions.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce neurally mediated contractions.

-

Agonist Response: A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to measure its inhibitory effect on the electrically induced contractions.

-

Antagonist Effect: The tissue is incubated with a fixed concentration of this compound dioxalate, and the concentration-response curve for the H3 agonist is re-determined.

-

Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by this compound dioxalate is used to calculate the pA2 value, which is an estimate of the pKB.

Conclusion

This compound dioxalate is a potent histamine H3 receptor antagonist with a well-defined pharmacological profile at its primary target. The antagonism of H3 receptors by this compound holds significant therapeutic potential due to the subsequent enhancement of histamine, dopamine, serotonin, and norepinephrine release in the brain. While the compound itself has limited CNS permeability, it serves as a valuable research tool and a lead compound for the development of centrally-acting H3 antagonists for the treatment of various neurological and psychiatric disorders. Further research focusing on improving the blood-brain barrier penetration of this chemical scaffold could lead to the development of novel therapeutics.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of presynaptic H3 receptors in the inhibitory effect of histamine on serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H3 receptor-mediated inhibition of noradrenaline release in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, in preclinical in vivo research. Due to its limited permeability across the blood-brain barrier, protocols for both peripheral and central administration are detailed to facilitate investigation into its diverse potential therapeutic applications, including cognitive disorders, pain, and inflammation.

Compound Profile: this compound Dioxalate

This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

Key Pharmacological Data:

| Parameter | Species/Tissue | Value | Reference |

| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1] |

| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |

| ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2] |

Note on Bioavailability: this compound dioxalate exhibits poor penetration of the blood-brain barrier, making it a valuable tool for distinguishing between central and peripheral H3 receptor-mediated effects.[1][2] To investigate central nervous system (CNS) effects, direct administration into the brain, such as via intracerebroventricular (i.c.v.) injection, is necessary.

Histamine H3 Receptor Signaling Pathway

Antagonism of the H3 receptor by this compound dioxalate blocks the inhibitory effect of histamine on presynaptic neurons. This leads to an increased release of histamine and other neurotransmitters, which then act on their respective postsynaptic receptors to elicit a physiological response.

Experimental Protocols

In Vivo Studies Targeting Peripheral H3 Receptors

Given its peripherally restricted nature, this compound dioxalate is an ideal candidate for investigating the role of peripheral H3 receptors in various physiological and pathological processes, such as inflammation and pain.

-

Inflammatory Pain:

-

Formalin-induced paw edema and nociception in rats or mice: This model assesses both inflammatory and nociceptive responses.[2]

-

Carrageenan-induced paw edema in rats: A classic model of acute inflammation.

-

-

Neuropathic Pain:

-

Chronic Constriction Injury (CCI) of the sciatic nerve in mice or rats: A widely used model to study neuropathic pain.[3]

-

-

Route of Administration: Intraperitoneal (i.p.) injection is the recommended route based on the available ex vivo data.

-

Vehicle: Sterile saline (0.9% NaCl) or a solution of 5% DMSO and 95% saline can be used as a vehicle. The final formulation should be sterile-filtered.

-

Dose Range: Based on the ex vivo ED50 of 19.12 mg/kg in rats, a starting dose range of 5-30 mg/kg (i.p.) is recommended for efficacy studies. A dose-response study should be conducted to determine the optimal dose for the specific model and endpoint.

-

Treatment Schedule: For acute models, a single injection 30-60 minutes prior to the induction of pain or inflammation is typical. For chronic models, daily administration may be required.

-

Inflammation: Paw volume measurement using a plethysmometer.

-

Nociception:

-

Biochemical Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in paw tissue or plasma.

In Vivo Studies Targeting Central H3 Receptors

To investigate the effects of this compound dioxalate on the CNS, direct administration into the brain is required. Intracerebroventricular (i.c.v.) injection is a standard method to achieve this.

-

Scopolamine-induced amnesia in rats or mice: A widely used pharmacological model of cognitive impairment.

-

Object Recognition Task: Assesses learning and memory.

-

Morris Water Maze or Barnes Maze: Evaluates spatial learning and memory.[4]

This is a surgical procedure and must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Surgical instruments

-

Guide cannula and dummy cannula

-

Injection cannula

-

Dental cement and skull screws

-

Hamilton syringe and infusion pump

-

This compound dioxalate solution (sterile, aCSF as vehicle)

Surgical Procedure (Cannula Implantation):

-

Anesthetize the rat (e.g., isoflurane) and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda.

-

Determine the coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm). These coordinates may need to be optimized for the specific rat strain and age.

-

Drill a small hole in the skull at the target coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull with dental cement and skull screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before starting the experiments.

i.c.v. Injection Procedure:

-

Gently restrain the conscious animal.

-

Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.

-

Connect the injection cannula to a Hamilton syringe via PE tubing.

-

Infuse the this compound dioxalate solution (e.g., 1-10 µg in 1-5 µL of aCSF) slowly over 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

Object Recognition Task: Discrimination index between a novel and a familiar object.

-

Morris Water Maze: Latency to find the hidden platform, distance traveled, and time spent in the target quadrant during a probe trial.

-

Passive Avoidance Test: Latency to enter the dark compartment.

Safety and Toxicology Considerations

As there is no specific public data on the safety and toxicity of this compound dioxalate, general precautions for novel compounds should be taken. Based on studies with other H3 antagonists, potential side effects at higher, centrally active doses could include insomnia and anxiety.[5] For peripherally administered this compound dioxalate, these effects are less likely. It is recommended to conduct a preliminary dose-escalation study to assess for any overt signs of toxicity.

Data Interpretation

When interpreting the results of in vivo studies with this compound dioxalate, it is crucial to consider its pharmacokinetic profile. Effects observed after peripheral administration are likely mediated by peripheral H3 receptors. To confirm central effects, direct CNS administration and subsequent behavioral or neurochemical analysis are necessary. Comparing the effects of peripheral versus central administration can be a powerful tool to dissect the relative contributions of central and peripheral H3 receptor antagonism to a particular physiological or behavioral outcome.

References

- 1. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Peripheral and Spinal Histamine H3 Receptors Inhibits Formalin-Induced Inflammation and Nociception, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ROS 234 Dioxalate in Ex Vivo Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is a common misconception that the "ROS" in ROS 234 dioxalate pertains to Reactive Oxygen Species. In actuality, this compound dioxalate is a potent histamine H3 receptor antagonist.[1][2][3] The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and serotonin.[4][5] As an antagonist, this compound dioxalate blocks the action of histamine at the H3 receptor, leading to an increase in the release of these neurotransmitters.[5] This makes it a valuable tool for studying the role of the histaminergic system in various physiological and pathological processes.

These application notes provide a representative protocol for the ex vivo analysis of this compound dioxalate in brain tissue, based on common methodologies for studying H3 receptor antagonists.

Quantitative Data Summary

This compound dioxalate has been characterized by its high affinity and potency as an H3 receptor antagonist in various biological preparations. The following table summarizes the key quantitative data available for this compound.[1][2][3]

| Parameter | Value | Species | Tissue/Preparation | Reference |

| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2][3] |

| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |

| ED50 | 19.12 mg/kg (i.p.) | Rat | Ex vivo Cerebral Cortex | [1][2] |

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist (like histamine), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the G protein can also directly modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[4] As an antagonist, this compound dioxalate blocks this pathway, thereby preventing the inhibition of neurotransmitter release.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocol: Ex Vivo H3 Receptor Occupancy Assay in Rat Brain

This protocol describes a representative method to determine the in vivo occupancy of histamine H3 receptors by this compound dioxalate in the rat brain using an ex vivo binding assay.

1. Materials and Reagents

-

This compound dioxalate

-

Radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine)

-

Saline solution (0.9% NaCl)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Polyethylenimine (PEI)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

2. Animal Dosing

-

Male Wistar rats (200-250 g) are used for the study.

-

Dissolve this compound dioxalate in a suitable vehicle (e.g., saline).

-

Administer this compound dioxalate intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group should also be included.

-

At a specified time post-administration (e.g., 60 minutes), euthanize the animals by decapitation.

3. Tissue Preparation

-

Rapidly dissect the cerebral cortex on a cold plate.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C to remove nuclei and debris.[7]

-

Collect the supernatant and centrifuge at 40,000 g for 20 minutes at 4°C to pellet the membranes.[7]

-

Resuspend the membrane pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in a known volume of assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

4. Radioligand Binding Assay

-

In a 96-well plate, add the following to each well:

-

100 µL of membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

-

50 µL of [3H]Nα-methylhistamine at a concentration near its Kd (e.g., 1-2 nM).

-

50 µL of assay buffer for total binding or a high concentration of a non-radiolabeled H3 agonist (e.g., 10 µM histamine) for non-specific binding.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent receptor occupancy for each dose of this compound dioxalate using the following formula: % Occupancy = (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) * 100

-

Plot the percent occupancy against the dose of this compound dioxalate to determine the ED50 (the dose required to achieve 50% receptor occupancy).

Experimental Workflow

The following diagram illustrates the key steps in the ex vivo H3 receptor occupancy assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ROS 234 Dioxalate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate is a potent histamine H3 receptor antagonist. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to an increase in the release of histamine and other neurotransmitters, making it a target of interest for neurological and cognitive research. These application notes provide a summary of the known quantitative data for this compound dioxalate and generalized protocols for its use in rodent models based on available information and standard laboratory practices.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological data for this compound dioxalate.

| Parameter | Species | Tissue/Assay Condition | Value | Reference |

| pKi | Rat | Cerebral Cortex H3-Receptor | 8.90 | [1][2] |

| pKB | Guinea-pig | Ileum H3-Receptor | 9.46 | [1][2] |

| ED50 | Rat | ex vivo Cerebral Cortex | 19.12 mg/kg (i.p.) | [1][2] |

Note: The ED50 value represents the dose at which 50% of the maximum effect is observed in an ex vivo binding study in the rat cerebral cortex following intraperitoneal (i.p.) administration.

Signaling Pathway of H3 Receptor Antagonism

This compound dioxalate acts by blocking the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein. In its natural state, the activation of the H3 receptor by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By antagonizing this receptor, this compound dioxalate prevents this inhibition, thereby increasing the release of histamine and other neurotransmitters.

Caption: H3 Receptor Antagonism by this compound Dioxalate.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies in rodents. The specific details from the original studies on this compound dioxalate by Ballabeni et al. (2002) and Mor et al. (2004) are not fully available in the public domain. Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific experimental conditions.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound Dioxalate in Rats

This protocol describes the preparation and administration of this compound dioxalate for in vivo studies in rats.

Materials:

-

This compound dioxalate

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in saline)

-

Sterile syringes and needles (23-25 gauge)

-